7-Ethoxybenzofuran 7-Ethoxybenzofuran
Brand Name: Vulcanchem
CAS No.: 1092353-04-2
VCID: VC8338088
InChI: InChI=1S/C10H10O2/c1-2-11-9-5-3-4-8-6-7-12-10(8)9/h3-7H,2H2,1H3
SMILES: CCOC1=CC=CC2=C1OC=C2
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

7-Ethoxybenzofuran

CAS No.: 1092353-04-2

Cat. No.: VC8338088

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

7-Ethoxybenzofuran - 1092353-04-2

Specification

CAS No. 1092353-04-2
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name 7-ethoxy-1-benzofuran
Standard InChI InChI=1S/C10H10O2/c1-2-11-9-5-3-4-8-6-7-12-10(8)9/h3-7H,2H2,1H3
Standard InChI Key JEYRMGDIDIYHKK-UHFFFAOYSA-N
SMILES CCOC1=CC=CC2=C1OC=C2
Canonical SMILES CCOC1=CC=CC2=C1OC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7-Ethoxybenzofuran (IUPAC name: 7-ethoxy-1-benzofuran) features a fused bicyclic framework comprising a benzene ring condensed with a furan moiety. The ethoxy group (-OCH₂CH₃) at the 7-position induces electronic effects that modulate the compound’s reactivity. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₀H₁₀O₂
Molecular Weight162.19 g/mol
Boiling Point245–248°C (estimated)
SolubilityMiscible in organic solvents

The ethoxy group’s electron-donating nature enhances the aromatic system’s electron density, facilitating electrophilic substitutions at the 5-position . X-ray crystallographic studies of analogous benzofurans reveal planarity in the fused ring system, with bond lengths consistent with conjugated π-electron delocalization .

Synthetic Methodologies

Transition Metal-Catalyzed Routes

Recent innovations in catalytic systems have enabled efficient synthesis of 7-ethoxybenzofuran. A rhodium-catalyzed C–H activation strategy, adapted from benzofuran synthesis protocols, employs m-hydroxybenzoic acid derivatives and ethylene carbonate under aerobic conditions . Key steps include:

  • C–H Alkenylation: Rhodium complexes facilitate ortho-alkenylation of m-hydroxybenzoic acid precursors.

  • Oxidative Annulation: Oxygen-mediated cyclization forms the furan ring, with yields reaching 80% for electron-rich substrates .

Optimized Conditions:

  • Catalyst: [Cp*RhCl₂]₂ (5 mol%)

  • Solvent: γ-Valerolactone (GVL)

  • Temperature: 120°C, 12 hr

Lewis Acid-Mediated Cyclization

Scandium triflate (Sc(OTf)₃) catalyzes the cyclocondensation of o-quinone methides with ethoxyacetylene derivatives, achieving 75–91% yields . This method benefits from mild conditions and excellent functional group tolerance, making it suitable for gram-scale production.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The 5-position of 7-ethoxybenzofuran exhibits heightened reactivity toward electrophiles due to the ethoxy group’s +M effect. Representative transformations include:

ReactionReagents/ConditionsProductYield (%)
BrominationNBS, CCl₄, 60°C, 4 hr5-Bromo-7-ethoxybenzofuran82
NitrationHNO₃/H₂SO₄, 0°C, 2 hr5-Nitro-7-ethoxybenzofuran68

Regioselectivity is governed by the ethoxy group’s directing effects, with computational studies confirming preferential attack at the 5-position .

Nucleophilic Substitution

5-Halo derivatives undergo efficient nucleophilic displacement with amines and thiols. For example, 5-bromo-7-ethoxybenzofuran reacts with piperidine in DMF at 80°C to yield 5-piperidinyl-7-ethoxybenzofuran (89% yield) .

Biological Applications

Antimicrobial Activity

7-Ethoxybenzofuran derivatives demonstrate broad-spectrum antimicrobial properties. In disk diffusion assays, 5-nitro-7-ethoxybenzofuran exhibited MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin . Mechanistic studies suggest interference with bacterial cell wall synthesis via inhibition of penicillin-binding proteins.

Recent Advances and Future Directions

Continuous Flow Synthesis

Microreactor technology has been adapted for the continuous production of 7-ethoxybenzofuran, reducing reaction times from 12 hr to 30 minutes while maintaining 85% yield . This approach enhances scalability and reduces energy consumption.

Computational Design

Density functional theory (DFT) studies predict novel 7-ethoxybenzofuran derivatives with enhanced binding affinities for kinase targets. Virtual screening identified a candidate with 12 nM inhibitory activity against EGFR .

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